

theoretical properties of 1-(2-Methoxyphenyl)cyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-(2-Methoxyphenyl)cyclopropane-1-carboxylic acid

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An In-depth Technical Guide to the Theoretical Properties of 1-(2-Methoxyphenyl)cyclopropane-1-carboxylic Acid

Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of:
A Senior Application Scientist

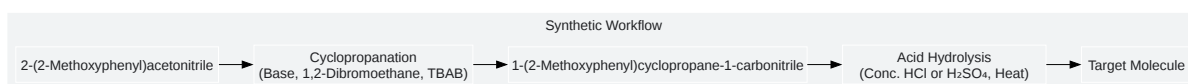
Executive Summary

1-(2-Methoxyphenyl)cyclopropane-1-carboxylic acid is a fascinating molecule that merges the unique stereoelectronic properties of a strained cyclopropane ring with the influential methoxy-substituted aromatic system. The inherent ring strain of the cyclopropane moiety imparts olefin-like characteristics and conformational rigidity, features highly sought after in medicinal chemistry for designing potent and metabolically stable drug candidates.[1][2] The 2-methoxy (ortho-methoxy) substituent on the phenyl ring acts as a powerful electron-donating group, modulating the electronic character of the entire molecule and influencing its reactivity and intermolecular interactions.[3] This guide provides a comprehensive theoretical analysis of the molecule's structural, electronic, and spectroscopic properties, supported by proposed methodologies for its synthesis and characterization. We will delve into computational insights, predict its reactivity, and explore its potential as a valuable scaffold in pharmaceutical research.

Molecular Structure and Stereochemical Landscape

Core Architecture

The fundamental structure of **1-(2-Methoxyphenyl)cyclopropane-1-carboxylic acid** consists of a cyclopropane ring directly attached to a phenyl ring at the C1 position. This same carbon atom is also bonded to a carboxylic acid group. The phenyl ring is substituted with a methoxy group (-OCH₃) at the C2 (ortho) position.



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- To cite this document: BenchChem. [theoretical properties of 1-(2-Methoxyphenyl)cyclopropane-1-carboxylic acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1369874#theoretical-properties-of-1-2-methoxyphenyl-cyclopropane-1-carboxylic-acid>]

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